Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclobutane derivative with a hydroxymethyl group and an ethyl ester group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base, followed by reduction with sodium borohydride to introduce the hydroxymethyl group . Another method involves the cyclization of a suitable precursor, such as 3-(hydroxymethyl)butanoic acid, using a dehydrating agent like thionyl chloride, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 3-(carboxymethyl)cyclobutane-1-carboxylate
Reduction: 3-(hydroxymethyl)cyclobutanol
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:
This compound: Similar structure but different stereochemistry.
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: Different position of the hydroxymethyl group.
Cyclobutanone derivatives: Lack the ester group and have different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYECJIYVQOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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